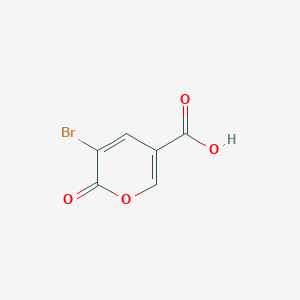

3-bromo-2-oxo-2H-pyran-5-carboxylic acid

CAS No.: 108723-62-2

Cat. No.: VC7068546

Molecular Formula: C6H3BrO4

Molecular Weight: 218.99

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108723-62-2 |

|---|---|

| Molecular Formula | C6H3BrO4 |

| Molecular Weight | 218.99 |

| IUPAC Name | 5-bromo-6-oxopyran-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H3BrO4/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2H,(H,8,9) |

| Standard InChI Key | OLFBKUQZKITGSJ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)OC=C1C(=O)O)Br |

Introduction

Structural and Physicochemical Properties

Core Structure and Functional Groups

The compound’s IUPAC name, 5-bromo-6-oxopyran-3-carboxylic acid, reflects its substitution pattern:

-

A pyran ring (oxygen-containing heterocycle) forms the core.

-

A ketone group () at position 2.

-

A carboxylic acid () at position 5.

-

A bromine atom at position 3.

The presence of electron-withdrawing groups (bromine and ketone) activates the pyran ring for electrophilic and nucleophilic reactions, while the carboxylic acid enables salt formation, esterification, and amidation .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 218.99 g/mol | |

| CAS Number | 108723-62-2 | |

| SMILES | O=C1OC=C(C(=O)O)C=C1Br | |

| InChIKey | OLFBKUQZKITGSJ-UHFFFAOYSA-N |

Comparative Analysis with Related Compounds

The compound is structurally related to:

-

Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid, CAS: 500-05-0): Lacks the bromine substituent, reducing electrophilic reactivity .

-

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate (CAS: 42933-07-3): The methyl ester derivative, offering improved solubility in organic solvents .

Table 2: Structural Comparison of Pyran Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid | 108723-62-2 | 218.99 g/mol | Bromine at C3, carboxylic acid at C5 | |

| Coumalic acid | 500-05-0 | 140.09 g/mol | No bromine, lower molecular weight | |

| Methyl ester derivative | 42933-07-3 | 233.02 g/mol | Methyl group replaces acidic proton |

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for synthesizing 3-bromo-2-oxo-2H-pyran-5-carboxylic acid are scarce, literature suggests two plausible pathways:

Bromination of Coumalic Acid

Coumalic acid undergoes electrophilic aromatic bromination at position 3 using bromine () or bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., ) . The reaction proceeds via intermediate σ-complex formation, with the carboxylic acid directing bromination to the meta position.

Cyclocondensation of Functionalized Precursors

A multi-step approach involves cyclizing γ-keto acids with brominated aldehydes. For example, methyl propiolate derivatives can undergo thermal cycloaddition with ketene acetals to form the pyran skeleton, followed by bromination .

Challenges in Synthesis

-

Regioselectivity: Ensuring bromination occurs exclusively at position 3 requires precise control of reaction conditions.

-

Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during bromination to prevent side reactions .

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution at C3

The C–Br bond undergoes substitution with nucleophiles (e.g., amines, alkoxides) to yield 3-substituted pyran derivatives. For example, reaction with piperidine replaces bromine with a piperidinyl group, forming intermediates for pharmaceutical scaffolds .

Decarboxylation and Cyclization

Heating the compound in acidic conditions promotes decarboxylation, generating 3-bromo-2H-pyran-2-one. This intermediate participates in Diels-Alder reactions to construct polycyclic systems .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, modulating solubility and reactivity. The methyl ester derivative (CAS: 42933-07-3) is a common intermediate in peptide coupling reactions .

Applications in Drug Discovery

-

Antimalarial Agents: Coumalic acid derivatives exhibit antiplasmodial activity, and bromination enhances their metabolic stability .

-

Polymer Chemistry: The compound serves as a monomer for synthesizing biodegradable polyesters with tunable thermal properties .

Related Compounds and Derivatives

Methyl 3-Bromo-2-oxo-2H-pyran-5-carboxylate

This ester derivative (CAS: 42933-07-3) is preferred in reactions requiring anhydrous conditions. Its molecular weight is 233.02 g/mol, and it exhibits higher lipid solubility than the parent acid .

Coumalic Acid (2-Oxo-2H-pyran-5-carboxylic Acid)

A non-brominated precursor (CAS: 500-05-0), coumalic acid is used in flavors and fragrances. Its melting point is 203–205°C, and it undergoes facile electrophilic substitution at position 3 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume